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Compound of Interest

Compound Name: 7-Oxa-2-azaspiro[3.5]nonane

Cat. No.: B070580

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two
rings share a single atom, represent a fascinating and increasingly important class of
molecules in drug discovery. Their inherent structural rigidity and novel chemical space offer
significant advantages in the design of potent and selective therapeutic agents. This technical
guide provides a comprehensive overview of the diverse biological activities of spirocyclic
compounds, with a focus on their anticancer, neuroprotective, antiviral, and anti-inflammatory
properties. Detailed experimental protocols for key biological assays and visualizations of
relevant signaling pathways are included to facilitate further research and development in this
exciting field.

Anticancer Activity of Spirocyclic Compounds

Spirocyclic scaffolds are prevalent in a variety of anticancer agents due to their ability to mimic
natural product structures and interact with high affinity to biological targets. Spirooxindoles, in
particular, have emerged as a privileged scaffold in cancer research.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected spirocyclic
compounds against various cancer cell lines, with data presented as half-maximal inhibitory
concentrations (1C50).
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Compound Specific Cancer Cell
. IC50 (uM) Reference
Class Compound(s) Line
. _ Prostate
Spirooxindole MI-63 0.22 [1]
(LNCaP)
Spirooxindole MI-219 Colon (HCT116) 0.005 [2]
_ _ SAR405838 _
Spirooxindole Various 0.0008 - 0.09 [3]
(RG7112)
) HCT116 (colon),
) ] Compound with ) 7+0.27,554%
Spirooxindole HepG2 (liver), [4]
R = 4-F3CC6H4 ) 0.2,6+£0.23
PC3 (pancreatic)
MDA-MB-231
(breast), PC3 24+£0.2,34+
Spirooxindole Derivative 38 (prostate), HCT- 0.3,7.2+0.3, [4]
116 (colon), 7.8+0.3
A549 (lung)
) ) Compounds 4b Caco2 and 68 and 63, 55
Spirooxindole ] [5]
and 4i HCT116 (colon) and 51
) MCF-7 (breast),
Spiro- 2.31+0.3, 3.16
S SPP10 H69AR (lung), [6]
pyrrolopyridazine +0.8,4.2+£0.2
PC-3 (prostate)
] Synthetic Murine
Spiroketal o Nanomolar range  [7][8]
derivative Melanoma (B16)
A549 (lung),
) MCF-7 (breast),
Spiro- Compounds 4a-

benzodiazepines  4u

DU-145
(prostate), HeLa

(cervical)

1.349 to 50.00

El

Signaling Pathways in Anticancer Activity

Spirocyclic compounds exert their anticancer effects through various mechanisms, including

the inhibition of protein-protein interactions and the modulation of key signaling pathways.
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A significant number of spirooxindoles have been developed as inhibitors of the p53-MDM2
interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By binding to
MDMZ2, these spirocyclic compounds prevent the degradation of p53, leading to its
accumulation and the activation of downstream pathways that induce cell cycle arrest and
apoptosis.[3][4][10][11][12][13]
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p53-MDM2 signaling pathway and its inhibition by spirooxindoles.

Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression
is linked to tumorigenesis. Certain spirooxindoles have been identified as inhibitors of PLK4,
leading to mitotic errors and ultimately, cancer cell death.[5][14][15][16][17]
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PLK4 signaling in centriole duplication and its inhibition.
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Neuroprotective Activity of Spirocyclic Compounds

Spiro-alkaloids and other spiro-heterocycles have demonstrated significant potential in the

treatment of neurodegenerative diseases. Their mechanisms of action often involve the

modulation of neurotransmitter systems and the activation of pro-survival signaling pathways.

Quantitative Data on Neuroprotective Activity

The following table presents quantitative data on the neuroprotective and related activities of

selected spirocyclic compounds.

Compound Specific Biological .
IC50/Activity Reference
Class Compound(s) Target/Assay
) Conessimin )
Steroidal Acetylcholinester
) (from Holarrhena 4 uM [16]
Alkaloids ] ) ase (AChE)
antidysenterica)
S 5-HT1A Receptor
Spiro-piperidine (+)-11a o Nanomolar range  [18]
Binding
Spirooxindole- Acetylcholinester
Compound 5 5.7 uM [19]
pyrazole ase (AChE)
Spirooxindole- Acetylcholinester
Compound 6 7.8 uM [19]
pyrazole ase (AChE)
Spirooxindole- Acetylcholinester
Compound 7 8.3 uM [19]
pyrazole ase (AChE)
Benzofuran Acetylcholinester
L Compound 3h 21 uM [20]
piperidine ase (AChE)
Glutamate-
Cinnamamide- induced Potent
o Compound 9d o ) [21]
piperidine neurotoxicity in neuroprotection

SH-SY5Y cells

Signaling Pathways in Neuroprotection
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The neuroprotective effects of spirocyclic compounds can be attributed to their interaction with
various signaling pathways, including those mediated by neurotrophic factors.

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that promotes neuronal
survival, growth, and differentiation by binding to its receptor, Tropomyosin receptor kinase B
(TrkB). This activates downstream signaling cascades such as the PI3K/Akt and MAPK/ERK
pathways, which are crucial for neuroprotection.[2][10][11][12][13]
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BDNF/TrkB signaling pathway leading to neuroprotection.
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Antiviral Activity of Spirocyclic Compounds

Spiro-heterocycles have shown promise as antiviral agents, particularly against influenza virus,

by targeting viral components essential for replication and entry into host cells.

Quantitative Data on Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected spirocyclic and related

heterocyclic compounds.

Specific

Compound . Target/Assa
Compound( Virus IC50/EC50 Reference
Class y
s)
N-(1-thia-4-
azaspiro[4.5]
Influenza CPE
decan-4- 4c ) 3-23uM [22]
) A/H3N2 reduction
yl)carboxami
de
Thiazolyl Reverse Subnanomola
) Compound 6 HIV-1 ) [23]
thiourea Transcriptase r
Spiro-B- Viral
14b HIV-1 ) o 0.058 uM [24]
lactam infectivity
Pyridine HIV-1 clinical ~ Antiviral
o NBD-14204 _ o 0.24-0.9 uM [25]
derivative isolates activity
Influenza A
Thienyl- ) ] Antiviral
) Bisamide 8 (A/Wuhan/35 o 18.52 pug/mL [31[5]
based amide activity
9/1995)
~3-fold more
Oseltamivir Bk Influenza Neuraminidas active than (141
derivative H3N2 e inhibition oseltamivir
carboxylate
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Anti-inflammatory Activity of Spirocyclic
Compounds

Spiroketals and other spirocyclic structures have been found to possess anti-inflammatory
properties, primarily through the inhibition of key inflammatory signaling pathways.

Mechanism of Anti-inflammatory Action

Nuclear factor-kappa B (NF-kB) is a crucial transcription factor that regulates the expression of
numerous pro-inflammatory genes. Certain polyacetylene spiroketals have been shown to
inhibit the activation of NF-kB, thereby reducing the production of inflammatory mediators such
as interleukins and TNF-a.[4][7][9][26][27][28][29][30][31][32]
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NF-kB signaling pathway and its inhibition by spiroketal compounds.
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Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of
the biological activity of spirocyclic compounds.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured
cells.[4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is
based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of
viable cells into a purple formazan product. The amount of formazan produced is directly
proportional to the number of living cells.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow
them to adhere overnight.

» Compound Treatment: Treat the cells with various concentrations of the spirocyclic
compound for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.qg.,
DMSO).

e MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4
hours at 37°C.

e Formazan Solubilization: Remove the medium and add 100 pL of a solubilization solution
(e.g., DMSO or a solution of SDS in HCI) to each well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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